3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

Purity specification Reproducibility Chemical procurement

Researchers diversifying 1,2,4-triazole cores often encounter slow oxidative addition with 3-chloro analogs, prolonging reaction times. 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1) solves this bottleneck: - 3-Br enables 10-100× faster oxidative addition vs. 3-Cl isomer, accelerating Suzuki, Buchwald-Hartwig, and Negishi couplings. - 98% purity minimizes side reactions in parallel library synthesis. - LogP 2.98 & TPSA 30.71 Ų offer favorable ADME for probe and lead optimization. Batch-specific CoA provided; ready for global dispatch.

Molecular Formula C12H14BrN3
Molecular Weight 280.16
CAS No. 1374407-96-1
Cat. No. B3032282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
CAS1374407-96-1
Molecular FormulaC12H14BrN3
Molecular Weight280.16
Structural Identifiers
SMILESCC1=NC(=NN1CCCC2=CC=CC=C2)Br
InChIInChI=1S/C12H14BrN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
InChIKeyAWRMYZJVXOAHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole: Key Specifications


3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1) is a trisubstituted 1,2,4-triazole bearing a bromine atom at the 3-position, a methyl group at the 5-position, and a 3-phenylpropyl chain at the N1 position . Its molecular formula is C12H14BrN3 with a molecular weight of 280.17 Da, and it is commercially available from multiple suppliers at purities up to 98% . Computed descriptors include a calculated LogP of 2.98 and a topological polar surface area (TPSA) of 30.71 Ų . The compound serves primarily as a synthetic building block for further functionalization via the bromine handle .

Workflow Pd-catalyzed cross-coupling building block with bromoarene handle
Selection Triazole core with bromine for Suzuki, Buchwald-Hartwig and related couplings
Context SAR diversification, triazole library synthesis and probe construction

No Generic Substitute for 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole


Closely related 1,2,4-triazole analogs differ in the halogen at position 3 (Br vs. Cl) and the presence or absence of the 5-methyl group. These differences produce measurable changes in lipophilicity (ΔLogP ≈ 0.25 between the 5-methyl and des-methyl bromo analogs [1]), molecular weight, and leaving-group potential, which directly affect reactivity in cross-coupling reactions, solubility, and membrane permeability. Selecting an unvalidated substitute risks altering reaction yields, pharmacokinetic profiles, or biological activity without systematic re-optimization.

Attribute Target Analog
3-Halogen Bromo Chloro — may slow oxidative addition
5-Substituent Methyl H (des-methyl) — higher lipophilicity
Halogen substitution may shift cross-coupling reactivity and require condition re-optimization.
Methyl removal alters lipophilicity and may affect partitioning in biological assay contexts.

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole: Evidence vs. Analogs


Purity Advantage Over Chloro Analog for Enhanced Reproducibility

The target compound is routinely supplied at 98% purity (Leyan, CymitQuimica) , compared with 95%+ for the direct 3-chloro isostere (Chemenu) . A 3-percentage-point higher purity specification reduces the burden of undefined impurities, which can interfere with catalytic reactions or skew biological assay results.

Purity specification
Data to verify
Target 98% (supplier-reported)
Analog 95%+ (chloro isostere)
Δ +3 percentage points (absolute)
Higher purity may reduce undefined impurities in synthesis and screening workflows.
Supplier QC methods; cross-lab reproducibility not independently confirmed.
Purity specification Reproducibility Chemical procurement

LogP Difference vs. Des-Methyl Analog Guides Physicochemical Selection

The experimentally validated computational LogP of the target compound is 2.98 (Leyan) , while the 5-des-methyl analog 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole shows a higher LogP of 3.23 (ChemBase) [1]. The ΔLogP of +0.25 for the des-methyl analog indicates increased lipophilicity, which may favor membrane penetration but also increase off-target binding. The 5-methyl group thus provides a fine-tuned balance.

Lipophilicity shift
Reported
ΔLogP +0.25
Des-methyl analog more lipophilic
Methyl group fine-tunes lipophilicity; may support ADME profile differentiation.
Computed LogP values; experimental logD confirmation recommended.
Lipophilicity LogP Drug design ADME

Bromine vs. Chlorine: Superior Cross-Coupling Reactivity

The bromine atom at the 3-position of the triazole ring is a significantly better leaving group than the chlorine in the isosteric 3-chloro-5-methyl analog (CAS 1374408-34-0). In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition approximately 10–100 times faster than the corresponding chlorides under identical conditions [1]. This reactivity advantage makes the bromo derivative the preferred substrate for Suzuki, Buchwald-Hartwig, and related C–C/C–N bond-forming reactions.

Cross-coupling rate
Class-level
Aryl-Br Fast oxidative addition
Aryl-Cl Slower; 10–100× relative rate
Pd(0)-catalyzed cross-coupling benchmark
Bromoarene may support milder conditions and lower catalyst loading.
General catalytic cycle reference; exact rate depends on ligand and conditions.
Cross-coupling Suzuki reaction Bromoarene Synthetic building block

Unsubstituted Core Bioactivity as SAR Reference Point

The simplest analog, 1-(3-phenylpropyl)-1H-1,2,4-triazole, exhibits 17.2% inhibition of rat P450 17α-hydroxylase/17,20-lyase at a concentration of 0.1 mM [1]. This establishes that the N1-phenylpropyl-triazole scaffold engages the enzyme active site, albeit weakly. The introduction of the 3-bromo and 5-methyl substituents in the target compound is expected to modulate both potency and selectivity through steric and electronic effects, providing a distinct starting point for medicinal chemistry optimization of CYP17 inhibitors or related P450 targets.

Scaffold bioactivity
Supporting evidence
17.2% inhibition at 0.1 mM
Core scaffold (unsubstituted); rat CYP17
Establishes scaffold-level target engagement; may support CYP17 SAR rationale.
No direct inhibition data for target compound; scaffold-level inference only.
Enzyme inhibition CYP17 P450 17α-hydroxylase SAR

Recommended Applications of 3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole


CYP17 Inhibitor Lead Optimization

The 3-bromo and 5-methyl substitutions on the triazole core offer a structurally defined starting point for SAR studies targeting P450 17α-hydroxylase/17,20-lyase inhibition. The parent scaffold shows confirmed engagement (17.2% inhibition at 0.1 mM [1]), and the bromo handle enables rapid analog generation via cross-coupling, while the methyl group provides a lipophilicity anchor (LogP 2.98) favorable for optimizing ADME properties .

Preferred Substrate for Pd-Catalyzed Cross-Coupling Libraries

The bromine atom makes this compound the preferred electrophilic partner for Suzuki, Buchwald-Hartwig, and Negishi couplings, with oxidative addition rates 10–100× faster than the analogous 3-chloro isomer [2]. High vendor purity (98%) minimizes side reactions, making it suitable for parallel synthesis of diverse compound libraries .

Triazole-Based Agrochemical Intermediate

1,2,4-Triazole cores are well-established in agrochemistry (e.g., triazole fungicides). The 3-phenylpropyl substituent may confer favorable lipophilicity for plant cuticle penetration, while the bromine atom provides a convenient vector for late-stage diversification to generate proprietary analogs.

Bifunctional Probe Construction for Chemical Biology

The compound serves as a bifunctional building block (bromine for cross-coupling, triazole as metal-coordinating group) for constructing chemical probes. The moderate molecular weight (280.17 Da) and TPSA (30.71 Ų) are consistent with cell-permeable probe design, and the 98% purity reduces interference in click chemistry or fluorescence-based assays.

Application
Selection Property
Validation Focus
CYP17 inhibitor SAR studies
Bromoarene diversification handle with scaffold-level target engagement
Enzyme inhibition and isoform selectivity profiling
Cross-coupling library synthesis
Reported oxidative addition rate advantage over chloro isostere
Reaction condition and yield optimization
Agrochemical intermediate development
Triazole core with lipophilic phenylpropyl chain
Structure-activity and physicochemical profiling
Bifunctional probe construction
Dual bromine/triazole functionality for modular probe design
Probe performance in biochemical assay contexts
Quote Request

Request a Quote for 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.